2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
Description
2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrimidinyl group, and a piperidyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(3-fluorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F4N4O/c1-12-24-16(19(21,22)23)11-17(25-12)27-7-5-15(6-8-27)26-18(28)10-13-3-2-4-14(20)9-13/h2-4,9,11,15H,5-8,10H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKFJSLFGGALKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CC(=CC=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Analgesic Properties
Research indicates that compounds similar to 2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide may act as antagonists of the transient receptor potential vanilloid type 1 (TRPV1). This receptor plays a crucial role in pain pathways, suggesting that these compounds could be developed into effective analgesics. Preliminary studies have shown their effectiveness in reversing capsaicin-induced hyperalgesia, although potential side effects like hyperthermia need further investigation .
Anticancer Activity
A series of studies have evaluated the anticancer properties of related trifluoromethyl pyrimidine derivatives. Notably, some derivatives exhibited moderate anticancer activity against various cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml . These findings suggest that the compound may hold promise as a lead for developing new anticancer agents.
Antifungal and Insecticidal Properties
Recent research has demonstrated that certain trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibit significant antifungal and insecticidal activities. For instance, specific compounds showed strong antifungal effects against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations of 50 μg/ml, comparable to established fungicides . Additionally, moderate insecticidal activity was observed against pests like Mythimna separata and Spodoptera frugiperda at higher concentrations .
| Compound | Activity Type | Target Organism/Cell Line | Concentration (μg/ml) | Result |
|---|---|---|---|---|
| Compound A | Antifungal | Botrytis cinerea | 50 | Inhibition rate: 96.76% |
| Compound B | Anticancer | PC3 | 5 | Moderate activity |
| Compound C | Insecticidal | Mythimna separata | 500 | Moderate activity |
Case Study 1: TRPV1 Antagonism
In a study exploring the analgesic potential of related compounds, researchers found that certain derivatives effectively inhibited TRPV1 activity in vitro, leading to reduced pain response in animal models. This positions the compound as a candidate for further development into pain management therapies .
Case Study 2: Antifungal Efficacy
A comprehensive evaluation of antifungal activities revealed that several trifluoromethyl pyrimidine derivatives outperformed traditional fungicides in inhibiting fungal growth under laboratory conditions. This suggests their potential application in agricultural pest management .
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-6-trifluoromethyl-3-(4-chloro-2-fluorophenyl)-2,4(1H,3H)-pyrimidinedione
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
Uniqueness
2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide , with CAS number 1775473-10-3, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 396.4 g/mol. The structure features a piperidine ring linked to a pyrimidine moiety, which is substituted with a trifluoromethyl group and a 3-fluorophenyl group. These unique structural components are crucial for its biological activity, particularly as they relate to enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀F₄N₄O |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1775473-10-3 |
Inhibition of Kinases
Preliminary studies suggest that compounds similar to This compound exhibit significant inhibitory activity against various kinases, which are critical in cellular signaling pathways. The piperidine and amide functionalities are commonly found in kinase inhibitors, making this compound a candidate for further investigation in cancer therapeutics .
TRPV1 Receptor Modulation
One of the most promising areas of research involves the compound's potential as an antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. This receptor plays a significant role in pain pathways, and its modulation could lead to new analgesic therapies. Studies have indicated that related compounds can effectively reverse capsaicin-induced hyperalgesia, suggesting that This compound may also exhibit similar effects .
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity and efficacy of this compound in modulating TRPV1 activity. These studies typically involve assessing the compound's ability to inhibit capsaicin-induced responses in cellular models, providing insights into its pharmacological profile and potential therapeutic windows.
For instance, compounds structurally related to This compound were shown to have IC50 values in the low micromolar range when tested against TRPV1, indicating potent inhibitory effects .
Kinetic Studies
Kinetic studies have also been performed to understand the mode of action of related compounds against tyrosinase (TYR), an enzyme involved in melanin production. These studies revealed that certain derivatives exhibited competitive inhibition, highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the key synthetic pathways for preparing 2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves nucleophilic substitution and coupling reactions. For example, fluorinated pyrimidine intermediates (e.g., 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl derivatives) can react with piperidin-4-yl acetamide precursors under reflux in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at 120°C for 16–24 hours . Yield optimization requires careful stoichiometric control (e.g., 1:1.1 molar ratio of pyrimidine to acetamide) and purification via column chromatography (silica gel, CHCl/MeOH gradients). Low yields (e.g., 31% ) may arise from steric hindrance at the piperidine nitrogen or incomplete substitution; microwave-assisted synthesis or flow chemistry (e.g., Omura-Sharma-Swern oxidation ) could improve efficiency.
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- H/C NMR : Identify peaks for the trifluoromethyl group (~δ 120–125 ppm in C NMR) and aromatic protons (δ 6.5–8.0 ppm for fluorophenyl) .
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions in pyrimidine-piperidine systems) and dihedral angles between fluorophenyl and pyrimidine rings (e.g., ~12–86° deviations observed in analogous structures ).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Q. What solvent systems are suitable for solubility testing, and how does fluorination impact physicochemical properties?
- Methodological Answer : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10). The trifluoromethyl and fluorophenyl groups enhance lipophilicity (logP >3 predicted), reducing aqueous solubility but improving membrane permeability. For analogs, solubility in DMSO typically exceeds 50 mM, while aqueous solubility is <1 mM .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar pyrimidine-acetamide derivatives?
- Methodological Answer : Discrepancies may arise from conformational flexibility or assay-specific conditions. For example:
- Crystal structure analysis : Compare dihedral angles (e.g., fluorophenyl vs. pyrimidine ring orientation ) to assess bioactive conformations.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) and test activity in standardized assays (e.g., enzyme inhibition, microbial growth ).
- Assay validation : Ensure consistent cell lines, incubation times, and controls (e.g., use reference compounds like chloramphenicol for antimicrobial assays ).
Q. What strategies are effective for improving synthetic yield while minimizing side products in pyrimidine-piperidine coupling?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent polarity, and catalyst loading .
- Protecting groups : Use tert-butoxycarbonyl (Boc) on the piperidine nitrogen to prevent undesired alkylation .
- In-line purification : Integrate flow chemistry with continuous extraction to isolate intermediates .
Q. How do hydrogen bonding and crystal packing influence the stability and bioavailability of this compound?
- Methodological Answer :
- Hydrogen bonding : Intramolecular N–H⋯N bonds (as seen in pyrimidine derivatives ) stabilize the molecule’s conformation but may reduce solubility.
- Crystal packing : Weak C–H⋯O and C–H⋯π interactions (observed in fluorinated analogs ) influence melting points and hygroscopicity. For bioavailability, co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) can enhance dissolution rates.
Q. What computational methods are recommended for predicting binding modes to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with cryo-EM or X-ray structures of target proteins (e.g., kinase domains).
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to assess trifluoromethyl group interactions with hydrophobic pockets.
- Free energy calculations : Apply MM/GBSA to predict binding affinities for fluorophenyl vs. non-fluorinated analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antimicrobial efficacy of pyrimidine-acetamide derivatives?
- Methodological Answer :
- Replicate assays : Test compounds under identical conditions (e.g., Mueller-Hinton agar for bacteria, RPMI-1640 for fungi ).
- Check stereochemical purity : Chiral impurities (e.g., from piperidine substitution) may skew results; use chiral HPLC to verify enantiomeric excess.
- Compare MIC values : Ensure minimum inhibitory concentrations (MICs) are normalized to cell density (e.g., 1–5 × 10 CFU/mL) and incubation time (18–24 hours ).
Experimental Design Considerations
Q. What statistical models are suitable for optimizing reaction parameters in multi-step syntheses?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model interactions between temperature, solvent volume, and catalyst concentration .
- Taguchi arrays : Screen factors (e.g., time, reagent equivalents) with minimal experimental runs .
- Machine learning : Train models on historical yield data (e.g., Python/scikit-learn) to predict optimal conditions for novel derivatives.
Q. How can researchers validate the reproducibility of crystallographic data across different polymorphs?
- Methodological Answer :
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
- Thermal analysis : Use DSC/TGA to identify polymorph-specific phase transitions (e.g., melting points varying by 5–10°C ).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) to differentiate polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
